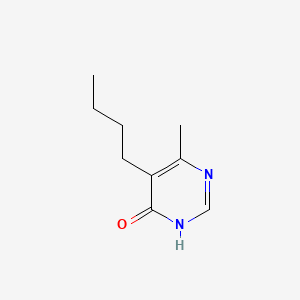![molecular formula C18H26O2 B12908116 Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]- CAS No. 194298-96-9](/img/structure/B12908116.png)
Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans. This compound features a benzyloxy group attached to a methyl group, which is further connected to a diisopropyl-substituted dihydrofuran ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkylating agent.
Attachment to the Dihydrofuran Ring: The benzyloxy group is then attached to the dihydrofuran ring through a series of reactions involving intermediates such as epoxides or halides.
Introduction of Isopropyl Groups: The diisopropyl groups are introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group or the dihydrofuran ring, leading to the formation of alcohols or fully saturated furan derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran exerts its effects depends on the specific context of its application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dihydrofuran ring can engage in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Diisopropylfuran: Lacks the benzyloxy group, making it less versatile in chemical reactions.
Benzylfuran: Contains a benzyl group attached directly to the furan ring, differing in reactivity and applications.
2,5-Dimethylfuran: Similar furan ring structure but with methyl groups instead of isopropyl groups, affecting its physical and chemical properties.
Uniqueness
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran is unique due to the presence of both benzyloxy and diisopropyl groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
194298-96-9 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)-2,5-di(propan-2-yl)-2,5-dihydrofuran |
InChI |
InChI=1S/C18H26O2/c1-13(2)17-10-16(18(20-17)14(3)4)12-19-11-15-8-6-5-7-9-15/h5-10,13-14,17-18H,11-12H2,1-4H3 |
InChI Key |
YKWOPOIFXAYLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C=C(C(O1)C(C)C)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


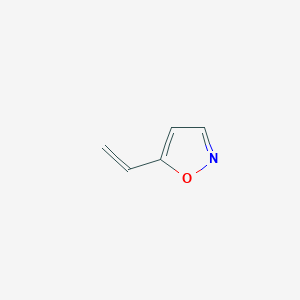
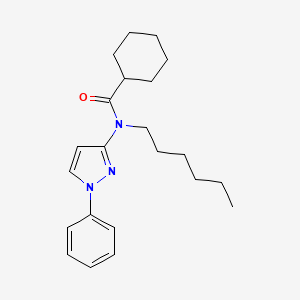

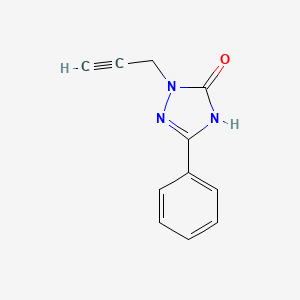
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
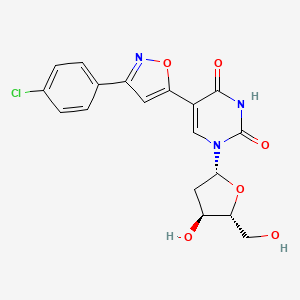




![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
